

In-Depth Technical Guide: Anticancer Agent 109

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Compound of Interest

Compound Name: Anticancer agent 109

Cat. No.: B12389318

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Compound Identification: 3-(quinolin-2-ylmethylene)-4,6-dimethyl-5-hydroxy-7-azaoxindole CAS Number: 2097497-16-8 Molecular Formula: C19H15N3O2 Molecular Weight: 317.34 g/mol

Chemical Structure

Caption: Chemical structure of **Anticancer agent 109**.

Core Mechanism of Action: Inhibition of the Gas6-Axl Signaling Axis

Anticancer agent 109 is a potent small molecule inhibitor of the Gas6-Axl signaling pathway. This pathway is a critical mediator of cell proliferation, survival, migration, and therapeutic resistance in various cancers. The receptor tyrosine kinase Axl and its ligand, growth arrest-specific 6 (Gas6), are often overexpressed in tumor cells and contribute to malignant progression.

The agent exerts its anticancer effects by inhibiting the expression of both Gas6 and Axl. This leads to the downstream suppression of the PI3K/Akt signaling cascade, evidenced by a reduction in the phosphorylation of PI3K and Akt (p-PI3K and p-AKT). The inhibition of this crucial survival pathway ultimately results in G1 phase cell cycle arrest and the induction of apoptosis in cancer cells.[1]

Quantitative Biological Activity

The in vitro cytotoxic activity of **Anticancer agent 109** has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized



below.

Cell Line	Cancer Type	IC50 (μM)
MCF-7	Breast Cancer	2.0 ± 1.6
MDA-MB-231	Breast Cancer	2.8 ± 2.3
HT-29	Colon Cancer	4.6 ± 2.5
DU145	Prostate Cancer	1.1 ± 1.2
U937	Histiocytic Lymphoma	6.7 ± 1.9
A549	Lung Cancer	4.2 ± 1.9
PANC-1	Pancreatic Cancer	4.0 ± 0.1

Data presented as mean ± standard deviation.

Preclinical In Vivo Efficacy

The antitumor effects of **Anticancer agent 109** have been demonstrated in xenograft mouse models.

A549 Lung Cancer Xenograft Model: Intraperitoneal administration of **Anticancer agent 109** at doses of 1 and 3 mg/kg resulted in a significant reduction in tumor volume and weight compared to the control group and the standard-of-care agent, cisplatin.

PANC-1 Pancreatic Cancer Xenograft Model: In a gemcitabine-resistant PANC-1 xenograft model, **Anticancer agent 109** administered at 3 mg/kg demonstrated a significantly greater antitumor effect than gemcitabine at 50 mg/kg. Notably, while gemcitabine had no significant effect on tumor growth after 30 days, **Anticancer agent 109** markedly inhibited tumor progression. The survival rate in the group treated with **Anticancer agent 109** was 100%, compared to 80% in the gemcitabine-treated group.

Experimental Protocols



Synthesis of 3-(quinolin-2-ylmethylene)-4,6-dimethyl-5-hydroxy-7-azaoxindole

A detailed, step-by-step protocol for the chemical synthesis of this compound is outlined in the primary literature (Bae, D. et al. Eur J Med Chem 2023, 251: 115274). The general synthetic route involves the condensation of a 4,6-dimethyl-5-hydroxy-7-azaoxindole precursor with a quinoline-2-carboxaldehyde. Researchers should refer to the publication for specific reaction conditions, reagents, and purification methods.

Cell Viability Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic effects of **Anticancer agent 109**.

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of Anticancer agent 109 in culture medium.
 Add 100 μL of the diluted compound to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated cells as controls. Incubate for 48-72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Aspirate the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Western Blot Analysis

This protocol provides a general framework for assessing the effect of **Anticancer agent 109** on the Gas6-Axl signaling pathway.



- Cell Lysis: Treat cancer cells (e.g., PANC-1) with Anticancer agent 109 at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against Gas6,
 Axl, p-Pl3K, Pl3K, p-Akt, Akt, and a loading control (e.g., β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

The following is a representative protocol for evaluating the in vivo efficacy of **Anticancer** agent 109.

- Cell Implantation: Subcutaneously inject 1 x 10⁷ A549 or PANC-1 cells, resuspended in a mixture of culture medium and Matrigel, into the flank of immunodeficient mice (e.g., BALB/c nude mice).
- Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer **Anticancer agent 109** (e.g., 1 and 3 mg/kg) or vehicle control via intraperitoneal injection according to a defined schedule (e.g., daily or several

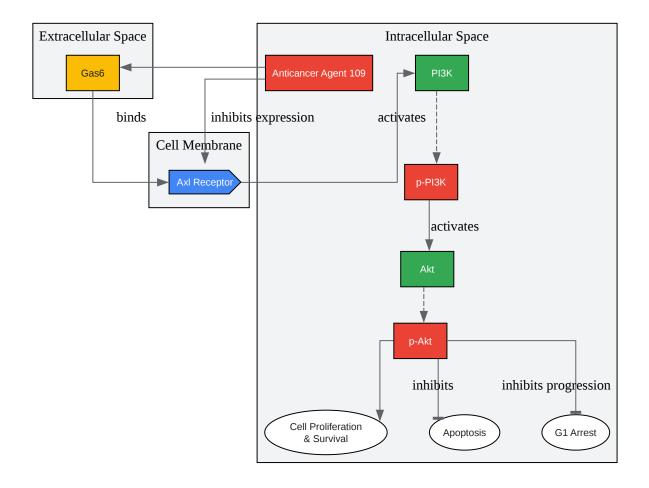


times a week). For comparison, other groups can be treated with standard-of-care agents like cisplatin or gemcitabine.

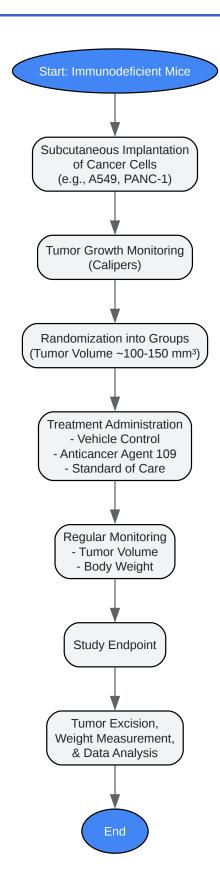
- Monitoring: Measure tumor volumes and mouse body weights regularly throughout the study.
- Endpoint Analysis: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

Visualizations Signaling Pathway Diagram









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References

- 1. texaschildrens.org [texaschildrens.org]
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